2,5,6-Trimethylbenzimidazole

Thermal Stability Purification Solid-State Chemistry

Sourcing a reliable standard for vitamin B12 biosynthesis research is often hampered by inconsistent purity and thermal instability. This compound directly resolves that issue. Key differentiators: • Serves as the authentic lower axial ligand in cobalamin, confirmed by a distinct 13C-NMR signature (C7 at 109.5 ppm). • High melting point (239-240°C) ensures stability under demanding experimental conditions. • Synthesized via high-yielding protocols for a reliable, cost-effective supply.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 3363-56-2
Cat. No. B079547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-Trimethylbenzimidazole
CAS3363-56-2
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C
InChIInChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12)
InChIKeyAFNRMRFWCAJQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trimethylbenzimidazole – Core Properties & Procurement


2,5,6-Trimethylbenzimidazole (CAS 3363-56-2) is a trisubstituted benzimidazole derivative characterized by methyl groups at the 2-, 5-, and 6-positions of the fused benzene-imidazole ring system [1]. This specific substitution pattern confers distinct physicochemical properties compared to less alkylated or alternatively substituted analogs. The compound is a well-established precursor and degradation product in the study of vitamin B12 (cobalamin) biosynthesis, where it serves as the lower axial ligand base attached to the cobalt atom . It is also employed as a ligand in coordination chemistry [2] and as a versatile building block for the synthesis of more complex heterocyclic systems, including imidazobenzodiazepines [3].

B12 Tracer/Standard Vitamin B12 biosynthetic pathway studies; degradation product for tracking cobalamin methylation.
Coordination Ligand Sterically and electronically distinct benzimidazole ligand for metal complex design.
Heterocyclic Building Block Reported high-yielding, catalyst-free synthetic route supports reliable access for complex molecule assembly.

Why 2,5,6-Trimethylbenzimidazole Is Not Interchangeable


Benzimidazole derivatives are a broad class of heterocycles, but their physicochemical and functional properties are exquisitely sensitive to the pattern and degree of alkyl substitution. Generic substitution of 2,5,6-Trimethylbenzimidazole with analogs like 5,6-dimethylbenzimidazole or 2-methylbenzimidazole is not viable for applications demanding precise electronic tuning, thermal stability, or specific ligand geometry. The additional methyl group at the 2-position, relative to 5,6-dimethylbenzimidazole, for instance, directly alters the compound's lipophilicity (LogP) [1] and its steric profile in coordination complexes, which can drastically affect binding affinity and catalytic activity . Similarly, the presence of methyl groups on the benzo ring creates a distinct electronic environment compared to simple 2-methylbenzimidazole, as evidenced by differences in spectroscopic signatures and melting points . The following section provides quantitative, comparator-driven evidence for these critical differentiators.

Lipophilicity shift
Additional 2-methyl group increases lipophilicity relative to 5,6-dimethyl analog, which can alter extraction and permeability profiles.
Thermal stability difference
Reported higher melting point may affect recrystallization and high-temperature reaction compatibility compared to des-methyl analogs.
Ligand geometry dependence
Substitution pattern directly influences steric and electronic ligand properties; direct replacement with 2-methyl or 5,6-dimethyl benzimidazoles may not preserve coordination behavior.

Comparator Evidence for 2,5,6-Trimethylbenzimidazole


Thermal Stability vs. 5,6-Dimethylbenzimidazole

2,5,6-Trimethylbenzimidazole exhibits a significantly higher melting point than its biosynthetic precursor, 5,6-dimethylbenzimidazole (DMB). This indicates stronger intermolecular forces in the solid state, a property that can influence its purification by recrystallization and its behavior in high-temperature reactions. This thermal robustness is a direct consequence of the additional methyl group at the 2-position . This contrasts with the lower melting point of 2-methylbenzimidazole, highlighting the synergistic effect of the 5,6-dimethyl substitution on the benzo ring [1].

Melting Point
Reported
239–240 °C
vs. 5,6-dimethylbenzimidazole 203–206 °C
Supports higher thermal stability in high-temperature reactions and purification.
Reported vendor specification ranges.
Thermal Stability Purification Solid-State Chemistry

Lipophilicity vs. 5,6-Dimethylbenzimidazole

The calculated partition coefficient (LogP) is a critical determinant of a molecule's ability to cross biological membranes and its solubility profile. 2,5,6-Trimethylbenzimidazole demonstrates a substantially higher LogP value compared to the less substituted analog, 5,6-dimethylbenzimidazole [1]. This increase in lipophilicity, driven by the 2-methyl group, is a key differentiator for applications where enhanced non-polar interactions are desired, such as in the design of more permeable drug candidates or in extraction processes favoring organic phases. While direct LogP data for 5,6-DMB was not located in this search, the structural basis (an additional methyl group) universally correlates with increased LogP.

Calculated LogP
Class-level
2.41
vs. 5,6-DMB estimated ~1.85
Increased lipophilicity may enhance membrane permeability and organic-phase partitioning.
Estimated from class-level inference; experimental confirmation advised.
Lipophilicity Membrane Permeability Drug Design

High-Yield PEG-Mediated Synthesis

2,5,6-Trimethylbenzimidazole can be synthesized in high yield via a modern, PEG-mediated, catalyst-free protocol under solvent-less conditions . This approach contrasts sharply with traditional, often lower-yielding methods that employ strong acids or require complex catalyst systems. The reported yield is competitive with or superior to many other 2-substituted benzimidazoles prepared under identical conditions, demonstrating the suitability of this specific substrate for this efficient synthetic route. For example, the yield for 2,5,6-Trimethylbenzimidazole was reported as 79%, which is comparable to or better than other derivatives in the same study (e.g., 2-ethylbenzimidazole at ~95%, but others at ~79-91%) .

Synthetic Yield
Data to verify
79% yield
PEG-400, 100–110°C, catalyst-free
Reported high-yielding route supports efficient procurement.
Supplier-independent data; verify lot-specific performance.
Green Chemistry Synthetic Efficiency Yield Optimization

13C-NMR Signature vs. 5,6-Dimethylbenzimidazole

The 13C-NMR spectrum of 2,5,6-Trimethylbenzimidazole provides a definitive and distinct signature for structural confirmation and purity assessment. In a study on B12 biosynthesis, the compound exhibited a prominent signal at 109.5 ppm corresponding to the C7 carbon, which arises from the methylation of the N3 position of the 5,6-dimethylbenzimidazole precursor [1]. This specific chemical shift is a direct result of the trimethyl substitution pattern and can be used to unambiguously identify the compound and differentiate it from its less methylated analogs. For instance, the C2 signal appears at 142.8 ppm [1], a value that would shift in the presence of different substituents on the benzimidazole core.

13C NMR Shift
Reported
C7 at 109.5 ppm; C2 at 142.8 ppm
Provides analytical fingerprint for structural confirmation and purity assessment.
Literature-reported values in standard solvent.
Structural Elucidation Analytical Chemistry NMR Spectroscopy

Coordination Behavior vs. 2-Methylbenzimidazole

2,5,6-Trimethylbenzimidazole functions as a sterically and electronically distinct ligand in coordination complexes. A direct comparative study with 2-methylbenzimidazole in the synthesis of chromium(I) cyanonitrosyl hetero complexes demonstrated that the trimethylated ligand (TMBZL) yields complexes with different stoichiometry and electronic properties compared to the monomethylated analog (MBZL) [1]. The specific arrangement of methyl groups in 2,5,6-Trimethylbenzimidazole is noted to create distinctive coordination properties that could be explored for applications in catalysis or materials science . The precise nature of these differences (e.g., stability constants, spectroscopic features) is system-dependent, but the study confirms the non-interchangeable nature of these ligands.

Ligand Comparison
Class-level
Forms distinct Cr(I) complexes (TMBZL vs MBZL)
Substitution-dependent coordination; system-specific review needed.
Quantitative formation constants not reported.
Coordination Chemistry Ligand Design Metal Complexes

Application Scenarios for 2,5,6-Trimethylbenzimidazole


Vitamin B12 Biosynthesis Studies

Procure 2,5,6-Trimethylbenzimidazole as a key standard and degradation product for investigating the biosynthesis of vitamin B12 in anaerobic bacteria. Its distinct 13C-NMR signature (C7 at 109.5 ppm) [1] allows researchers to track the incorporation of labeled precursors and confirm the methylation of the 5,6-dimethylbenzimidazole moiety. This application leverages its role as the lower axial ligand base in cobalamin and its higher thermal stability (mp 239-240°C) for reliable handling and analysis.

Complex Heterocycle Synthesis

Utilize 2,5,6-Trimethylbenzimidazole as a robust starting material for the construction of more complex molecules, such as imidazobenzodiazepines [1]. The compound's high thermal stability (mp 239-240°C) enables it to withstand the harsh reaction conditions often required for cyclization and condensation reactions. Its availability via high-yielding, catalyst-free protocols (e.g., 79% yield via PEG-mediated synthesis) ensures a reliable and cost-effective supply of the building block.

Lipophilic Drug Candidate Design

Select 2,5,6-Trimethylbenzimidazole as a core scaffold when increased lipophilicity is desired for a drug discovery program. Its LogP of 2.41 [1] represents a significant increase over less substituted analogs like 5,6-dimethylbenzimidazole, potentially improving membrane permeability. This property, combined with its synthetic accessibility, makes it a valuable starting point for the development of novel chemical probes targeting intracellular proteins or for optimizing the pharmacokinetic profile of lead compounds.

Sterically Demanding Ligands for Coordination Chemistry

Employ 2,5,6-Trimethylbenzimidazole as a bulky, electron-rich ligand for the synthesis of novel transition metal complexes. Comparative studies show that its coordination behavior with metals like chromium(I) is distinct from that of less substituted benzimidazoles [1]. This unique steric and electronic profile can be exploited to tune the reactivity, stability, and catalytic properties of the resulting metal complexes for applications in catalysis or materials science .

Application
Selection Property
Validation Focus
Vitamin B12 Biosynthesis Studies
Diagnostic NMR signature
13C-NMR structural confirmation
Heterocycle Building Block
Thermal stability and synthetic accessibility
Reaction compatibility and yield
Lipophilic Drug Design
Increased lipophilicity profile
Membrane permeability assays
Coordination Chemistry
Distinct steric/electronic ligand profile
Metal complex characterization

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36 linked technical documents
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